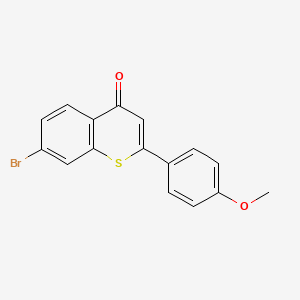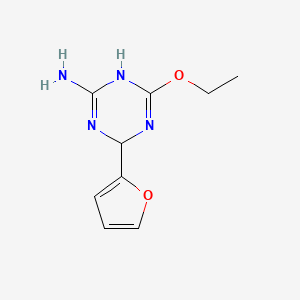![molecular formula C11H9BrN2O B13139462 4-(Bromomethyl)-[3,3'-bipyridin]-6-ol](/img/structure/B13139462.png)
4-(Bromomethyl)-[3,3'-bipyridin]-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-[3,3’-bipyridin]-6-ol is an organic compound that belongs to the class of bipyridines This compound features a bromomethyl group attached to one of the pyridine rings and a hydroxyl group on the other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-[3,3’-bipyridin]-6-ol typically involves the bromination of a precursor bipyridine compound. One common method includes the reaction of a 4’-methyl-bipyridine derivative with a brominating agent in a hydrobromic acid/alkali metal bromate system under photo-irradiation . The reaction conditions are carefully controlled to ensure the selective bromination of the methyl group, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-[3,3’-bipyridin]-6-ol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is conducted in a controlled environment to minimize by-products and ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-[3,3’-bipyridin]-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form a methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new bipyridine derivatives with different functional groups.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of methyl-substituted bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-[3,3’-bipyridin]-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-[3,3’-bipyridin]-6-ol involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-(Bromomethyl)-[3,3’-bipyridin]-6-ol can be compared with other bipyridine derivatives, such as:
4,4’-Bis(bromomethyl)-2,2’-bipyridine: Similar in structure but with two bromomethyl groups, leading to different reactivity and applications.
4-(Bromomethyl)-3-methoxybenzonitrile:
4-(Bromomethyl)pyridine hydrobromide: A simpler structure with a single pyridine ring, used in different contexts.
These comparisons highlight the unique features of 4-(Bromomethyl)-[3,3’-bipyridin]-6-ol, such as its dual functional groups and potential for diverse chemical modifications.
Eigenschaften
Molekularformel |
C11H9BrN2O |
|---|---|
Molekulargewicht |
265.11 g/mol |
IUPAC-Name |
4-(bromomethyl)-5-pyridin-3-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9BrN2O/c12-5-9-4-11(15)14-7-10(9)8-2-1-3-13-6-8/h1-4,6-7H,5H2,(H,14,15) |
InChI-Schlüssel |
FGVWKCOCPULVQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CNC(=O)C=C2CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


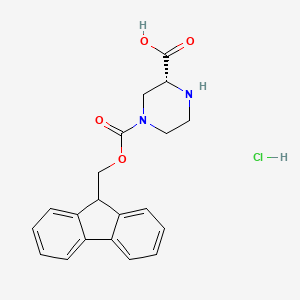
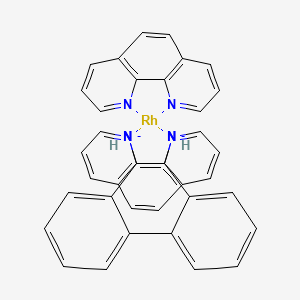
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
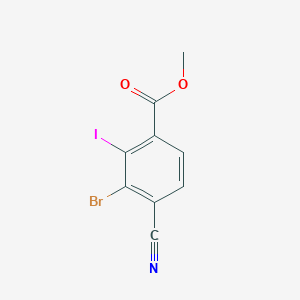
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)

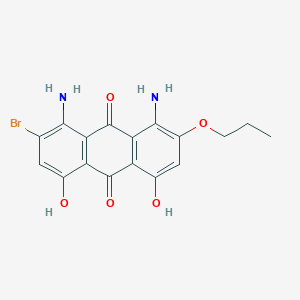

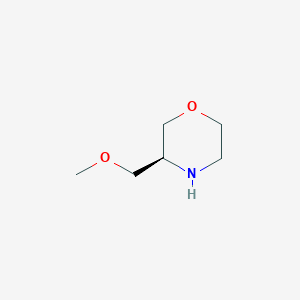

![Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13139451.png)
